15-Methylhexadecasphinganine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

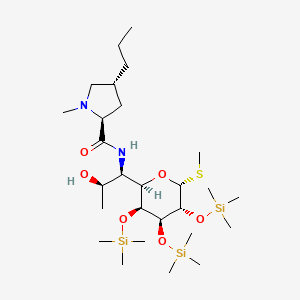

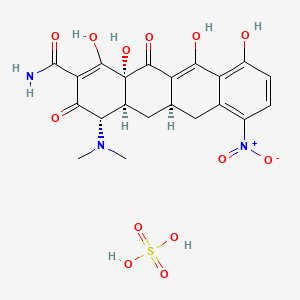

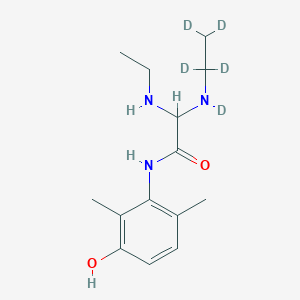

15-Methylhexadecasphinganine is a sphingoid that is hexadecasphinganine substituted at position 15 by a methyl group . It is a major sphinganine from the ceramides phospholipids of Bacteroides melaninogenicus .

Molecular Structure Analysis

The molecular formula of 15-Methylhexadecasphinganine is C17H37NO2. It has an average mass of 287.481 Da and a monoisotopic mass of 287.282440 Da . The InChI string representation of its structure is InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3/t16-,17+/m0/s1 .Physical And Chemical Properties Analysis

15-Methylhexadecasphinganine has a density of 0.9±0.1 g/cm3, a boiling point of 428.4±25.0 °C at 760 mmHg, and a flash point of 212.9±23.2 °C . It has 3 H bond acceptors, 4 H bond donors, and 14 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Biosynthesis in Bacteria : Studies on gliding bacteria of the genus Cytophaga have shown that they synthesize sulfonolipids containing capnine, also known as 1-deoxy-15-methylhexadecasphinganine-1-sulfonic acid. This compound is formed by the condensation of cysteate with a fatty acyl CoA, playing a role in bacterial biosynthesis processes (Abbanat et al., 1985).

Structure of N-acylaminosulfonates in Bacteria : Further research on gliding bacteria revealed that capnine, or 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, is a major component of the cell envelope in these bacteria. This finding has implications for understanding the structure and function of bacterial cell envelopes (Godchaux & Leadbetter, 1984).

Therapeutic Research : There's also research in the field of pharmacology and therapeutic applications. For instance, compounds with lengths varying from about 15-20 Å, which may include derivatives of 15-Methylhexadecasphinganine, have been evaluated for their lipoxygenase inhibitory action, which is significant in the development of anti-inflammatory drugs (Tsolaki et al., 2018).

Wirkmechanismus

Target of Action

15-Methylhexadecasphinganine is a sphingoid, a class of compounds that play a crucial role in signal transmission and cell recognition . It is a cationic sphingoid that is the conjugate acid of 15-methylhexadecasphinganine, obtained by protonation of the amino group

Mode of Action

As a sphingoid, it may interact with its targets by integrating into cell membranes and affecting their fluidity and function . It may also act as a second messenger in signal transduction pathways .

Biochemical Pathways

The biochemical pathways affected by 15-Methylhexadecasphinganine are likely to be those involving sphingolipid metabolism and signal transduction . Sphingolipids are known to be involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

As a lipophilic compound, it is likely to be well-absorbed and distributed throughout the body, particularly in lipid-rich tissues . Its metabolism and excretion would be expected to follow the typical pathways for sphingolipids .

Result of Action

The molecular and cellular effects of 15-Methylhexadecasphinganine’s action are likely to be diverse, given the wide range of processes in which sphingolipids are involved . These could include changes in cell growth and differentiation, induction of apoptosis, and alterations in signal transduction .

Action Environment

The action, efficacy, and stability of 15-Methylhexadecasphinganine are likely to be influenced by various environmental factors. These could include the presence of other lipids, the pH of the environment, and the presence of specific enzymes or cofactors . .

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-15-methylhexadecane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3/t16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYHIOGWELBGIK-DLBZAZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCCCC[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742628 |

Source

|

| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26048-10-2 |

Source

|

| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of finding 15-methylhexadecasphinganine in the glycosphingolipids of Ascaris suum?

A1: The presence of 15-methylhexadecasphinganine, along with 15-methylhexadecasphing-4-enine and specific fatty acids, distinguishes the ceramide moiety of these novel glycosphingolipids []. This unique composition may contribute to the biological activity of the glycosphingolipids, such as their ability to induce monokine release from human cells []. Understanding the structural elements of these molecules is crucial for further investigation into their potential roles in host-parasite interactions.

Q2: Are there other organisms where 15-methylhexadecasphinganine is a common component of sphingolipids?

A2: The provided research papers focus solely on Ascaris suum and do not offer comparative data on the prevalence of 15-methylhexadecasphinganine in other organisms. Further research is needed to determine the distribution of this specific sphingoid base across different species.

Q3: What analytical techniques were used to identify and characterize 15-methylhexadecasphinganine within the glycosphingolipids?

A3: The researchers employed several methods to characterize the glycosphingolipids, including:

- Ceramide analysis: This likely involved hydrolysis to release the sphingoid base and fatty acid components, followed by individual analysis. [, , ]

- Mass spectrometry: Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and liquid secondary ion mass spectrometry (LSIMS) were used to determine molecular weights and fragmentation patterns, aiding in structural elucidation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)